5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Overview
Description
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound belongs to the class of oxadiazepanes, which are heterocyclic compounds containing a seven-membered ring with nitrogen and oxygen atoms.
Preparation Methods
The synthesis of 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of benzylamine with tert-butyl 2,5-dicarboxylate in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and specific temperatures and reaction times to ensure optimal product formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate has various scientific research applications, including:
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate include other oxadiazepanes and related heterocyclic compounds. Some examples are:
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This compound is known for its excellent UV-Visible absorption properties and fluorescent ability.
tert-butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: Often used as an intermediate in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and physical properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
5-O-benzyl 2-O-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-10-9-18(11-12-23-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHGJISLQLUZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCO1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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